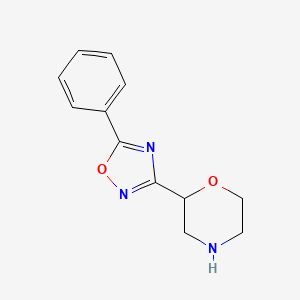

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

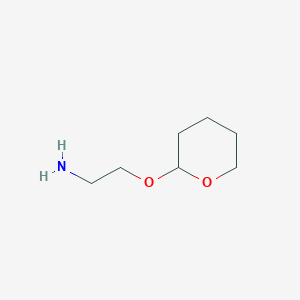

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine” is a chemical compound with the CAS Number: 1131568-60-9 . It has a molecular weight of 231.25 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization

The synthesis of oxadiazole derivatives, including those incorporating morpholine rings, involves refluxing specific precursor compounds to yield products with potential biological activities. For instance, Mamatha S.V et al. (2019) synthesized a compound through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies, showing significant anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).

Antimicrobial and Hemolytic Activities

The antimicrobial evaluation of oxadiazole derivatives reveals their activity against selected microbial species. Samreen Gul et al. (2017) reported that compounds with 1,3,4-oxadiazole structures displayed variable antimicrobial activity, highlighting their potential as antimicrobial agents (Samreen Gul et al., 2017).

Anti-Inflammatory Studies

Investigations into the anti-inflammatory properties of oxadiazole derivatives have been conducted. M. Somashekhar and R. Kotnal (2019) synthesized a series of derivatives and screened them for both in vitro and in vivo anti-inflammatory activity, demonstrating the compound's potential in developing novel anti-inflammatory agents (M. Somashekhar & R. Kotnal, 2019).

Electronic and Photophysical Behavior

The electronic and photophysical properties of oxadiazole derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For example, the study by M. Leung et al. (2007) on the behavior of 2,2'-bis(1,3,4-oxadiazol-2-yl)biphenyls reveals their effectiveness as electron transport hosts in PHOLEDs, demonstrating the compounds' utility in optoelectronic devices (M. Leung et al., 2007).

QSAR-Analysis for Antioxidant Activity

The QSAR-analysis of oxadiazole derivatives has been employed to predict their antioxidant activities. This analytical approach facilitates the design of new compounds with enhanced antioxidant properties, indicating the significance of structural parameters in determining activity levels (І. Drapak et al., 2019).

Mechanism of Action

Target of Action

The compound 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . It has also been reported to exhibit significant anti-cancer activity .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their therapeutic effects . For instance, they can inhibit the dopamine transporter DAT, which can lead to increased dopamine levels in the synaptic cleft, potentially leading to effects on mood and behavior .

Biochemical Pathways

Given its potential anti-cancer and anti-infective activities, it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and immune response .

Pharmacokinetics

The presence of the morpholine group in the molecule could potentially influence its solubility and permeability, which are key factors affecting bioavailability .

Result of Action

Given its potential anti-cancer and anti-infective activities, it can be inferred that it may induce cell death or inhibit cell proliferation in cancer cells or infectious agents .

properties

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHYTNNISFECNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)

![[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2987669.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)

![4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2987677.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)